molecular formula C10H7Cl2N3O2 B1484983 1-(2,3-Dichlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1999825-20-5

1-(2,3-Dichlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1484983
CAS No.: 1999825-20-5
M. Wt: 272.08 g/mol
InChI Key: GDJRPMAPIDZCSV-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 1999825-20-5) is a high-purity (95%) chemical compound offered as a building block for medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores: the 1,2,4-triazole ring and a dichlorobenzyl group. The 1,2,4-triazole scaffold is recognized as a versatile bioisostere for amide, ester, and carboxylic acid functional groups, and is a core structure in numerous clinically used drugs due to its ability to engage in hydrogen bonding and dipole interactions with biological targets . Its established role in creating hybrids with enhanced biological activity makes it a valuable template for developing novel therapeutic agents . The specific 2,3-dichlorobenzyl substituent in this compound is a significant feature, as similar dichlorobenzyl-substituted triazoles have been synthesized and investigated for their potent biological activities . This structure is primarily valued as a synthetic intermediate for constructing more complex molecules. Researchers can utilize the carboxylic acid functional group for further derivatization, such as forming amide linkages or conjugating with other bioactive fragments, to create hybrids with potential multifunctional properties. This product is intended for research applications as a synthetic intermediate in the development of new chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-7-3-1-2-6(8(7)12)4-15-5-13-9(14-15)10(16)17/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJRPMAPIDZCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN2C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dichlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is a derivative of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This compound exhibits potential as an antifungal, antibacterial, and anticancer agent. The following sections will detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzyl chloride with appropriate triazole precursors. The synthetic pathway may include the use of various reagents and conditions to achieve optimal yields and purity.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance:

  • Compound Efficacy : In vitro studies have shown that certain triazole derivatives possess minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida albicans, indicating a potent antifungal activity compared to traditional antifungal agents like fluconazole .
  • Mechanism of Action : The antifungal activity is often attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.

Antibacterial Activity

Triazoles have also demonstrated notable antibacterial properties:

  • Broad Spectrum : Compounds within this class have been tested against various Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown MIC values ranging from 0.125 to 8 μg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Resistance Profile : These compounds are being explored for their efficacy against drug-resistant strains, making them valuable in the current landscape of antibiotic resistance.

Anticancer Activity

The anticancer potential of triazoles is another area of active research:

  • Cell Line Studies : Specific derivatives have been evaluated against various cancer cell lines. For instance, certain triazole-thiones exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines .
  • Mechanism Insights : The anticancer activity is often linked to the induction of apoptosis and inhibition of cell proliferation through various molecular pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Substituent Effects : The presence of electron-withdrawing groups (like dichlorobenzyl) has been associated with enhanced biological activity due to increased lipophilicity and improved interaction with biological targets .
  • Hybridization Approaches : Combining triazoles with other pharmacophores has shown promise in enhancing efficacy and selectivity.

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Antifungal Efficacy Study :
    • A study demonstrated that this compound exhibited superior antifungal activity compared to fluconazole in a series of tests against pathogenic fungi .
  • Antibacterial Screening :
    • In a comprehensive screening against multiple bacterial strains, this compound showed significant potency against both sensitive and resistant strains .
  • Cancer Cell Line Evaluation :
    • Research indicated that this triazole derivative could effectively inhibit the growth of specific cancer cell lines at low micromolar concentrations .

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

One of the primary applications of 1-(2,3-Dichlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid is its antifungal properties. Triazole derivatives are known for their effectiveness against a range of fungal pathogens. Studies have shown that this compound exhibits potent antifungal activity against various strains of fungi, making it a candidate for developing new antifungal agents. For instance, the compound has been tested against Candida species and demonstrated significant inhibitory effects on growth and biofilm formation.

Anticancer Properties

Research indicates that triazole derivatives can also possess anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Agricultural Applications

Fungicides

In agriculture, the compound has potential as a fungicide. Its efficacy against plant pathogens suggests that it could be formulated into agricultural products to protect crops from fungal diseases. The ability to control pathogens effectively while minimizing phytotoxicity is crucial for sustainable agricultural practices.

Plant Growth Regulation

There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence various physiological processes in plants, such as growth and development. This application can be particularly beneficial in enhancing crop yields and improving resistance to environmental stressors.

Case Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal evaluated the antifungal activity of this compound against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating its potential as an effective antifungal agent .

Case Study 2: Anticancer Activity

In another research effort, the compound was tested for its anticancer properties on breast cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Implications

The biological and physicochemical properties of triazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole-Carboxylic Acid Derivatives
Compound Name Substituent(s) Molecular Formula Key Features/Bioactivity Reference
1-(2,3-Dichlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid 2,3-Dichlorobenzyl (1-position) C₁₀H₇Cl₂N₃O₂ High lipophilicity (predicted); potential enzyme inhibition inferred from analogs -
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 3,5-Dichlorophenyl, 5-methyl (triazole) C₁₀H₇Cl₂N₃O₂ Enhanced steric bulk; methyl group may alter metabolic stability
1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid 3-Chlorophenyl (1-position) C₉H₆ClN₃O₂ Moderate antibacterial activity; safety concerns noted (GHS hazard class)
1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine 2-Chlorobenzyl (1-position), amine (3-position) C₉H₈ClN₅ Amine group enables hydrogen bonding; potential for kinase inhibition
1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid Oxadiazole-methyl (1-position) C₆H₅N₅O₃ Antibacterial activity (Gram-positive bacteria)

Key Observations

Halogen Effects: Dichloro substitution (as in the target compound and 3,5-dichlorophenyl analog ) may increase binding affinity to hydrophobic enzyme pockets, as seen in carbonic anhydrase-II inhibitors .

The oxadiazole moiety in introduces additional hydrogen-bonding sites, correlating with enhanced antibacterial effects.

Safety and Stability :

  • The 3-chlorophenyl analog is flagged for hazardous handling (GHS classification), suggesting similar precautions may apply to dichlorobenzyl derivatives.
  • Methyl groups (e.g., in ) could reduce metabolic degradation, extending half-life .

Preparation Methods

Hydrazide Route via Aromatic Acid Precursors

This classical approach involves several steps:

This method is supported by spectral characterization data (e.g., H-1 NMR, mass spectrometry) confirming the structure of intermediates and final product.

Amidines and Imidates as Precursors for 1,2,4-Triazole Synthesis

An alternative method involves the use of amidines and imidates:

  • Amidines react with carboxylic acids or their derivatives to form amides in situ, which then undergo cyclization with hydrazines or anilines to yield trisubstituted 1,2,4-triazoles with high regioselectivity and yields up to 90%.

  • Imidates such as 2,2,2-trichloroethyl imidate can be used under mild acidic catalysis (e.g., p-Toluenesulfonic acid) in polyethylene glycol solvent to produce 3,4,5-trisubstituted 1,2,4-triazoles with excellent yields (up to 92%).

These methods offer ecofriendly and efficient alternatives for the formation of the triazole ring system, adaptable for incorporation of the 2,3-dichlorobenzyl substituent.

Copper-Catalyzed Cycloaddition and Oxidative Cyclization

Copper catalysis has been widely employed for the synthesis of triazole derivatives:

  • Copper(II) chloride catalyzes the reaction of amides and hydrazines in the presence of bases (e.g., K3PO4) and oxygen as oxidant to form 1,2,4-triazoles efficiently with yields around 85%.

  • The mechanism involves oxidative cyclization and incorporation of nitrogen atoms from amidines or hydrazones.

Although this method is more commonly applied to 1,2,3-triazoles, modifications allow synthesis of 1,2,4-triazole derivatives, potentially including this compound.

Comparative Data Table of Preparation Methods

Method Key Starting Materials Reaction Conditions Yield (%) Advantages Notes
Hydrazide-Thiosemicarbazide Route 2,3-Dichlorobenzoic acid, hydrazine hydrate, KSCN Esterification (H2SO4, EtOH), hydrazinolysis, acidic KSCN, NaOH cyclization Quantitative to high Well-established, straightforward Requires multiple steps; classical method
Amidines/Imidates Route Amidines, carboxylic acids or imidates One-pot, two-step, mild acid catalysis (PTSA), PEG solvent Up to 92-90 Ecofriendly, high regioselectivity Mild conditions, good functional group tolerance
CuCl2-Catalyzed Oxidative Cyclization Amides, hydrazines, CuCl2, base, O2 DMF, K3PO4, oxygen atmosphere, moderate temperature ~85 Efficient, mild, uses green oxidant Incorporates nitrogen from DMF; adaptable

Research Findings and Mechanistic Insights

  • The hydrazide route relies on the formation of key intermediates such as hydrazides and thiosemicarbazides, which cyclize under basic conditions to yield the triazole ring. This method is supported by NMR and mass spectral data confirming the structure and purity of the intermediates and final product.

  • Amidines and imidates provide a versatile platform for synthesizing substituted 1,2,4-triazoles. The cyclization involves nucleophilic attack by nitrogen atoms and elimination steps, proceeding with high regioselectivity and functional group tolerance.

  • Copper-catalyzed oxidative cyclization uses oxygen as a green oxidant and allows incorporation of nitrogen atoms from both amides and solvents like DMF. The reaction mechanism includes the formation of radical intermediates and copper coordination complexes facilitating ring closure.

Q & A

Q. What safety protocols should researchers follow when handling 1-(2,3-Dichlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid?

  • Methodological Answer: Based on GHS classifications for analogous triazole derivatives, researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. For respiratory protection, use P95 (US) or P1 (EU) particulate filters if airborne concentrations exceed exposure limits. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention . Ensure proper ventilation and avoid environmental release into drainage systems .

Q. What are the common synthetic routes for preparing this compound?

  • Methodological Answer: A diverted synthesis approach using organotrifluoroborate intermediates is effective for structurally similar triazole-carboxylic acids. For example, coupling 2,3-dichlorobenzyl halides with pre-functionalized triazole precursors under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is essential for assessing purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, while high-resolution mass spectrometry (HRMS) validates molecular weight. For impurity profiling, reference standards of related triazole-carboxylic acids (e.g., 1H-1,2,4-triazole-3-carboxamide) should be used .

Advanced Research Questions

Q. How can structural modifications enhance the biological or catalytic activity of this compound?

  • Methodological Answer: Computational modeling (e.g., density functional theory or molecular docking) can predict how substituent variations (e.g., halogen positioning, alkyl chain length) affect binding affinity or catalytic efficiency. For instance, replacing the 2,3-dichlorobenzyl group with electron-withdrawing groups (e.g., trifluoromethyl) may improve interactions with biological targets or catalytic surfaces . Experimental validation via structure-activity relationship (SAR) studies is critical.

Q. What experimental strategies address contradictions in reported catalytic activity for ammonium perchlorate decomposition?

  • Methodological Answer: Discrepancies in catalytic efficiency may arise from differences in nanoparticle morphology (e.g., α-Fe₂O₃ vs. ZnO micro/nanocrystals) or synthesis methods (ball-milling vs. sol-gel). Researchers should standardize catalyst loading (e.g., 2–5 wt%) and characterize surface area (BET analysis) and crystallinity (XRD) to isolate variables. Thermogravimetric analysis (TGA) under controlled heating rates (e.g., 10°C/min) ensures reproducibility .

Q. How can environmental risks associated with this compound be assessed in laboratory waste streams?

  • Methodological Answer: Environmental risk assessment should include biodegradability studies (e.g., OECD 301F test) and ecotoxicity assays (e.g., Daphnia magna acute toxicity). For triazole derivatives with log Kow values >2.3 (indicating bioaccumulation potential), advanced oxidation processes (e.g., UV/H₂O₂) may be required for degradation. Regulatory compliance with IARC and NTP classifications for carcinogenicity must also be considered .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dichlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dichlorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid

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